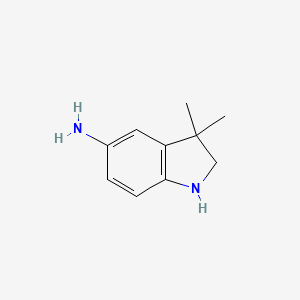

3,3-Dimethylindolin-5-amine

Description

Significance of Indoline (B122111) and Related Heterocyclic Scaffolds in Chemical Research

The indoline ring system, a saturated analog of the indole (B1671886) nucleus, represents a cornerstone in the architecture of heterocyclic chemistry. Indole and indoline scaffolds are considered "privileged structures" in medicinal chemistry and drug discovery due to their widespread occurrence in a multitude of natural products and synthetic molecules with significant biological activities. researchgate.netijpsr.com These frameworks are integral to compounds developed as anticancer, antimicrobial, anti-inflammatory, and antihypertensive agents. researchgate.net The versatility of the indoline scaffold allows it to serve as a key building block for designing potent and selective therapeutic agents. researchgate.netijpsr.com

The structural rigidity and three-dimensional character of the indoline nucleus make it an attractive scaffold for interacting with biological targets like enzymes and receptors with high specificity. acs.org Many indole-based compounds are commercially available drugs, and numerous others are in the developmental pipeline, highlighting the sustained importance of this heterocyclic system in pharmaceutical research. ijpsr.com The continuous exploration of indole and indoline derivatives is fueled by the quest for new chemical entities (NCEs) with novel mechanisms of action and improved pharmacological profiles. ijpsr.comnovapublishers.com

| Area of Significance | Examples of Application | Key References |

| Medicinal Chemistry | Anticancer, Antimicrobial, Anti-inflammatory Agents | researchgate.net |

| Drug Discovery | Privileged scaffold for kinase inhibitors, CNS-targeted therapies | researchgate.net |

| Natural Products | Core structure of various alkaloids (e.g., vinblastine, pentopril) | acs.orgnih.gov |

| Materials Science | Precursor for dyes and functional polymers |

Historical Context of Indoline Synthesis and Functionalization

The synthesis of indoles and their derivatives has been an active area of chemical research for over a century. novapublishers.com Classical methods, such as the Fischer indole synthesis, have been foundational in accessing the indole core. However, the development of methods to produce functionalized indolines, the saturated counterparts, has seen remarkable advancements over the years. A primary strategy for indoline synthesis is the dearomatization of indoles, which can be achieved through various methods including hydrogenation, cycloadditions, and radical-mediated processes. acs.orgnih.gov

In recent decades, transition-metal catalysis has revolutionized the synthesis and functionalization of indolines. Palladium-catalyzed reactions, in particular, have been extensively developed for constructing and modifying the indoline scaffold since the early 2000s. acs.org Subsequently, methods employing other metals such as copper, gold, and iron have emerged, offering alternative and often more sustainable routes. derpharmachemica.comsci-hub.seacs.org For instance, copper-catalyzed intramolecular N-arylation provides an efficient pathway to indolines. acs.org These modern catalytic systems allow for high degrees of regioselectivity and stereoselectivity, enabling the synthesis of complex and densely functionalized indoline structures that were previously difficult to access. acs.orgnih.govsci-hub.se Electrochemical methods have also been recently explored as a sustainable strategy for synthesizing functionalized indolines under mild conditions, avoiding the need for harsh reagents or metal catalysts. researchgate.net

Overview of 3,3-Dimethylindolin-5-amine as a Core Structure in Organic Synthesis

3,3-Dimethylindolin-5-amine is a functionalized indoline derivative that serves as a valuable intermediate in organic synthesis. Its structure features a gem-dimethyl group at the C3 position and an amino group at the C5 position of the indoline core. The gem-dimethyl substitution prevents oxidation at the C3 position, imparting stability to the indoline ring. The amino group at the C5 position is a key functional handle that allows for a wide range of subsequent chemical modifications.

The synthesis of 3,3-Dimethylindolin-5-amine typically proceeds via the reduction of its nitro precursor, 3,3-dimethyl-5-nitroindoline (B1320055). This reduction can be achieved using standard methods, such as catalytic hydrogenation with palladium on carbon. The resulting primary amine is a versatile nucleophile and can participate in various bond-forming reactions. For example, it can be acylated, alkylated, or used in cross-coupling reactions to build more complex molecular architectures. researchgate.net This reactivity makes 3,3-Dimethylindolin-5-amine a key building block for creating libraries of compounds for screening in drug discovery and materials science. For example, related aminoindoline structures have been incorporated into complex heterocyclic systems and polymethine dyes. rsc.orgthno.org

Table of Chemical Properties: 3,3-Dimethylindolin-5-amine

| Property | Value | Reference |

| CAS Number | 1158745-51-7 | bldpharm.com |

| Molecular Formula | C₁₀H₁₄N₂ | bldpharm.com |

| Molecular Weight | 162.23 g/mol | bldpharm.com |

| IUPAC Name | 3,3-dimethylindolin-5-amine | |

| SMILES Code | NC1=CC2=C(NCC2(C)C)C=C1 | bldpharm.com |

| Storage | 2-8°C, Sealed in dry, Keep in dark place | bldpharm.com |

Structure

3D Structure

Properties

IUPAC Name |

3,3-dimethyl-1,2-dihydroindol-5-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2/c1-10(2)6-12-9-4-3-7(11)5-8(9)10/h3-5,12H,6,11H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NLAMTLXEEAQDSL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CNC2=C1C=C(C=C2)N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20738237 | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1158745-51-7 | |

| Record name | 3,3-Dimethyl-2,3-dihydro-1H-indol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20738237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 3,3 Dimethylindolin 5 Amine and Its Structural Analogs

Strategies for the Construction of the Indoline (B122111) Ring System

The synthesis of the indoline ring system can be approached through various strategic bond formations. These strategies can be broadly categorized into the formation of the five-membered heterocyclic ring through cyclization reactions, the modification of a pre-existing indole (B1671886) core, and the convergent assembly of multiple components.

Cyclization Reactions for Indoline Core Formation

Cyclization reactions represent the most common and versatile approach for the construction of the indoline scaffold. These methods typically involve the formation of a carbon-nitrogen or a carbon-carbon bond to close the five-membered ring.

Intramolecular amination of a suitably substituted benzene (B151609) derivative is a powerful strategy for the direct formation of the indoline ring. Modern catalytic systems have enabled the use of previously unactivated C-H bonds for this transformation.

Palladium-Catalyzed C-H Amination: This approach has emerged as a highly efficient method for the synthesis of indoline compounds from β-arylethylamine substrates. The reaction typically involves the use of a palladium catalyst to facilitate the intramolecular amination of an ortho C(sp²)-H bond. For the synthesis of a 3,3-dimethylindoline (B1314585) derivative, a plausible precursor would be a 2-(4-aminophenyl)-2-methylpropan-1-amine derivative. The reaction proceeds with high efficiency, low catalyst loadings, and under mild operating conditions.

A general representation of this approach is shown below:

| Precursor | Catalyst | Conditions | Product | Yield |

| N-protected β-(o-tolyl)ethylamine | Pd(OAc)₂ | Oxidant, Ligand, Solvent, Heat | N-protected Indoline | Good to Excellent |

Table 1: Representative Conditions for Palladium-Catalyzed Intramolecular C-H Amination for Indoline Synthesis.

Oxidative Amination: While specific examples for 3,3-dimethylindolin-5-amine are not prevalent in the literature, oxidative amination presents a potential pathway. This method would involve the intramolecular cyclization of an N-substituted 4-amino-1-(2-amino-2-methylpropyl)benzene derivative. The reaction could be promoted by a suitable oxidizing agent to facilitate the C-N bond formation.

Reductive cyclization of nitroarenes is a classic and reliable method for the synthesis of N-heterocycles, including indolines. This strategy involves the reduction of a nitro group to an amine, which then undergoes intramolecular cyclization. For the synthesis of 3,3-dimethylindolin-5-amine, a suitable precursor would be 1-(2-methyl-2-nitropropyl)-4-nitrobenzene. The reduction of both nitro groups followed by cyclization would yield the target molecule.

Various reducing agents can be employed for this transformation, with catalytic hydrogenation being a common and clean method.

| Precursor | Reducing Agent/Catalyst | Conditions | Product |

| 1-(2-methyl-2-nitropropyl)-4-nitrobenzene | H₂, Pd/C | Solvent, Pressure, Temperature | 3,3-Dimethylindolin-5-amine |

| o-Nitrostyrene derivative | TiCl₃ | Aqueous solution | Indole derivative |

Table 2: General Scheme for Reductive Cyclization to form Indoline Derivatives.

The catalytic transfer hydrogenation of dimethyl-nitrobenzene to dimethyl-aniline using nickel catalysts has been studied, and similar conditions could be explored for the synthesis of the target indoline. Catalytic hydrogenation of aromatic nitro compounds in the presence of noble metal catalysts is a well-established industrial process.

Cycloaddition reactions offer a convergent and stereocontrolled approach to the construction of the indoline core. These reactions involve the combination of two or more unsaturated components to form a cyclic product.

[3+2] Cycloaddition: The 1,3-dipolar cycloaddition of azomethine ylides with dipolarophiles is a powerful tool for the synthesis of pyrrolidine (B122466) rings, which form the core of the indoline structure. While direct synthesis of 3,3-dimethylindolin-5-amine via this method is not extensively documented, the strategy can be applied to construct highly substituted indoline derivatives. For instance, an appropriately substituted azomethine ylide could react with a dienophile to construct the indoline ring system in a single step.

[4+3] Cycloaddition: Dearomative (4+3) cycloaddition reactions of 3-alkenylindoles with in situ-generated oxyallyl cations can furnish cyclohepta[b]indoles. Although this leads to a larger ring system fused to the indole, it demonstrates the potential of cycloaddition strategies in modifying the indole core.

The dearomatization of a pre-formed indole ring is a conceptually straightforward approach to access the indoline scaffold. This strategy is particularly attractive for the synthesis of 3,3-disubstituted indolines. For the target molecule, this would involve the dearomatization of 3,3-dimethyl-5-nitroindole, followed by reduction of the nitro group.

Catalytic hydrogenation is a common method for the dearomatization of indoles. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the indole double bond without affecting other functional groups. Iron-based catalysts have shown high activity for the hydrogenation of hindered, unfunctionalized alkenes and could be applicable here.

| Precursor | Reaction Type | Conditions | Product |

| 3,3-Dimethyl-5-nitroindole | Catalytic Hydrogenation | H₂, Catalyst (e.g., PtO₂, Rh/C) | 3,3-Dimethyl-5-nitroindoline (B1320055) |

| 3-Nitroindoles | Pd-catalyzed dearomative methoxyallylation | Allyl carbonates, Pd catalyst | Multi-functionalized indolines |

Table 3: Dearomatization Strategies for Indoline Synthesis.

The dearomatization of indoles can also be achieved through catalytic asymmetric methods, providing access to enantioenriched 3,3-disubstituted indolines.

Multicomponent Reactions for Indoline Derivative Synthesis

Multicomponent reactions (MCRs) offer a highly efficient and atom-economical approach to the synthesis of complex molecules in a single step from three or more starting materials. While a direct MCR for 3,3-dimethylindolin-5-amine is not established, various MCRs are known to produce diverse indoline and spiroindoline derivatives.

A hypothetical MCR approach could involve the reaction of a 4-amino-substituted aniline (B41778), isobutyraldehyde, and another reactive component in a one-pot process to assemble the 3,3-dimethylindoline core. The development of novel MCRs remains an active area of research, and future advancements may provide a direct route to the target molecule.

The Groebke-Blackburn-Bienaymé three-component reaction, for example, is a powerful tool for the synthesis of fused imidazoles, demonstrating the ability of MCRs to rapidly build complex heterocyclic systems.

Regioselective Synthesis of Substituted Indolines

The construction of the 3,3-dimethylindolin-5-amine framework can be strategically achieved through a multi-step sequence that ensures precise placement of the substituents. A common and effective approach involves an initial Fischer indole synthesis followed by reduction steps. minia.edu.egwikipedia.org This methodology allows for the regioselective introduction of the amine group at the C5 position.

The synthesis can commence with the acid-catalyzed condensation of 4-nitrophenylhydrazine (B89600) with 3-methyl-2-butanone. This reaction forms a phenylhydrazone intermediate, which, upon heating in the presence of an acid catalyst like polyphosphoric acid (PPA) or zinc chloride, undergoes a nih.govnih.gov-sigmatropic rearrangement to yield 3,3-dimethyl-5-nitro-3H-indole. byjus.com Tautomerization of the 3H-indole leads to the more stable 3,3-dimethyl-5-nitroindole.

The final step to obtain 3,3-dimethylindolin-5-amine requires the reduction of both the nitro group and the indole C2=C3 double bond. This can be accomplished in a single step using powerful reducing agents or through a two-step process. Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) under a hydrogen atmosphere is an effective method for reducing the nitro group to a primary amine. nih.gov Depending on the reaction conditions (pressure, temperature, and catalyst), this can sometimes concurrently reduce the indole double bond to afford the indoline. Alternatively, after the initial reduction of the nitro group to form 3,3-dimethylindol-5-amine, the indole can be specifically reduced to an indoline using reagents like sodium cyanoborohydride or through catalytic transfer hydrogenation.

This synthetic route is summarized in the table below:

| Step | Reactants | Key Reagents/Conditions | Product |

| 1 | 4-Nitrophenylhydrazine, 3-Methyl-2-butanone | Acid catalyst (e.g., HCl, Acetic Acid) | 3-Methyl-2-butanone 4-nitrophenylhydrazone |

| 2 | 3-Methyl-2-butanone 4-nitrophenylhydrazone | Acid catalyst (e.g., PPA, ZnCl₂), Heat | 3,3-Dimethyl-5-nitroindole |

| 3 | 3,3-Dimethyl-5-nitroindole | H₂, Pd/C or SnCl₂/HCl | 3,3-Dimethylindolin-5-amine |

Functionalization and Derivatization of the 3,3-Dimethylindolin-5-amine Core

The 3,3-dimethylindolin-5-amine molecule possesses two primary sites for chemical modification: the nucleophilic primary amine at the C5 position and the electron-rich aromatic ring. This dual reactivity allows for a wide range of derivatization strategies.

Modifications at the Amine Nitrogen

The primary amino group is a highly reactive nucleophile, making it a prime target for functionalization through various reactions, including alkylation, acylation, and condensation.

N-Alkylation of the 5-amino group can be achieved by reaction with alkyl halides in the presence of a base to neutralize the hydrogen halide byproduct. The reaction proceeds via nucleophilic substitution, where the amine nitrogen attacks the electrophilic carbon of the alkyl halide. Depending on the stoichiometry, mono-, di-, or even tri-alkylation (to form a quaternary ammonium (B1175870) salt) can occur.

N-Acylation provides a straightforward method for converting the primary amine into an amide. This is typically accomplished using highly reactive carboxylic acid derivatives, such as acyl chlorides or acid anhydrides. libretexts.org The reaction is generally rapid and exothermic. A base, such as triethylamine (B128534) or pyridine, is often added to scavenge the HCl produced when using acyl chlorides. reddit.com This transformation is not only a method for derivatization but is also a crucial protecting group strategy, as the resulting amide is significantly less nucleophilic and less activating towards the aromatic ring than the free amine.

The following table details representative alkylation and acylation reactions:

| Reaction Type | Electrophile | Reagent/Solvent | General Product Structure |

| Mono-Alkylation | Methyl iodide (CH₃I) | K₂CO₃ / Acetonitrile | 3,3-Dimethyl-N-methylindolin-5-amine |

| Di-Alkylation | Ethyl bromide (CH₃CH₂Br) | NaH / DMF (excess) | N,N-Diethyl-3,3-dimethylindolin-5-amine |

| Acylation | Acetyl chloride (CH₃COCl) | Triethylamine / CH₂Cl₂ | N-(3,3-Dimethylindolin-5-yl)acetamide |

| Acylation | Benzoic anhydride (B1165640) ((C₆H₅CO)₂O) | Pyridine | N-(3,3-Dimethylindolin-5-yl)benzamide |

The primary amine of 3,3-dimethylindolin-5-amine readily undergoes condensation reactions with aldehydes and ketones to form imines, commonly known as Schiff bases. doubtnut.comnih.gov This reaction typically occurs under mild, acid-catalyzed conditions and involves the nucleophilic attack of the amine on the carbonyl carbon, followed by the elimination of a water molecule. youtube.com The formation of the C=N double bond is a reversible process, but the product can often be isolated by removing water from the reaction mixture.

These Schiff bases are valuable intermediates in organic synthesis and are widely studied in coordination chemistry.

The table below illustrates the formation of various Schiff bases from 3,3-dimethylindolin-5-amine:

| Carbonyl Compound | Catalyst | Product Name |

| Benzaldehyde | Acetic acid | (E)-N-Benzylidene-3,3-dimethylindolin-5-amine |

| Acetone | p-Toluenesulfonic acid | N-(Propan-2-ylidene)-3,3-dimethylindolin-5-amine |

| Cyclohexanone | Acetic acid | N-(Cyclohexylidene)-3,3-dimethylindolin-5-amine |

| 4-Methoxybenzaldehyde | Acetic acid | (E)-N-(4-Methoxybenzylidene)-3,3-dimethylindolin-5-amine |

Substitutions on the Aromatic Ring System

The benzene ring of the indoline core is susceptible to electrophilic aromatic substitution (EAS), with the regioselectivity of the reaction being dictated by the existing substituents.

In 3,3-dimethylindolin-5-amine, the aromatic ring is activated by two groups: the 5-amino group and the fused N-alkylated ring system. The amino group is a powerful activating, ortho-, para- directing group. nih.gov The positions ortho to the amine are C4 and C6, while the para position is C2, which is part of the heterocyclic ring. The fused ring itself acts as an electron-donating alkyl substituent, which also activates the aromatic ring, particularly at the ortho position (C4). The combined influence of these groups strongly directs incoming electrophiles to the C4 and C6 positions.

Direct electrophilic substitution on anilines can be complicated by side reactions, such as oxidation of the amine. Therefore, it is common practice to first protect the amine as an acetamide. The N-acetyl group is still an activating, ortho-, para- director, but its activating effect is more moderate, which allows for better control of the reaction and prevents polysubstitution.

Typical EAS reactions include halogenation, nitration, and Friedel-Crafts reactions. wikipedia.org

Bromination : Reaction with a source of electrophilic bromine, such as N-bromosuccinimide (NBS) or bromine in acetic acid, would be expected to yield 4-bromo- and/or 6-bromo-substituted products. nih.gov

Nitration : Nitration of the N-acetylated derivative with a mixture of nitric acid and sulfuric acid would introduce a nitro group, likely at the C4 or C6 position. semanticscholar.org

The following table summarizes expected outcomes for EAS reactions on the N-acetylated derivative of 3,3-dimethylindolin-5-amine:

| Reaction Type | Reagents | Expected Major Product(s) |

| Bromination | Br₂ / Acetic Acid | N-(4-Bromo-3,3-dimethylindolin-5-yl)acetamide |

| Nitration | HNO₃ / H₂SO₄ | N-(3,3-Dimethyl-4-nitroindolin-5-yl)acetamide and N-(3,3-Dimethyl-6-nitroindolin-5-yl)acetamide |

| Friedel-Crafts Acylation | Acetyl chloride / AlCl₃ | N-(4-Acetyl-3,3-dimethylindolin-5-yl)acetamide |

Cross-Coupling Methodologies for Aromatic Functionalization

Palladium-catalyzed cross-coupling reactions are indispensable tools for the functionalization of the aromatic ring of indoline derivatives, allowing for the precise formation of carbon-carbon and carbon-nitrogen bonds. wikipedia.orgyoutube.com These methods typically involve the reaction of a halogenated indoline precursor with a suitable coupling partner, enabling the introduction of a wide array of substituents onto the benzene portion of the scaffold.

The Heck reaction , a palladium-catalyzed coupling between an aryl halide and an alkene, provides a powerful method for C-C bond formation. organic-chemistry.orglibretexts.org For instance, a bromo-substituted 3,3-dimethylindoline could be coupled with various olefins to introduce vinyl groups, which can be further elaborated. sciencedaily.comnih.gov Researchers have developed sequential Heck reaction/C-H activation/amination processes to form diverse polycyclic indolines in good yields. nih.gov

The Suzuki coupling , which pairs an organoboron compound with an aryl halide, is another cornerstone of C-C bond formation. This reaction is known for its mild conditions and tolerance of a wide range of functional groups. The synthesis of 2-aroylindoles has been achieved through a one-pot palladium-catalyzed domino reaction that includes a Suzuki-Miyaura coupling step. beilstein-journals.org

For the formation of C-N bonds, the Buchwald-Hartwig amination is the preeminent method. wikipedia.orglibretexts.org This reaction facilitates the coupling of an aryl halide with a primary or secondary amine. acsgcipr.org This methodology is particularly relevant for synthesizing analogs of 3,3-Dimethylindolin-5-amine, as it allows for the direct installation of the crucial amino group at the C-5 position from a 5-bromo precursor or the further derivatization of the existing C-5 amino group. researchgate.net The development of bulky, electron-rich phosphine (B1218219) ligands has significantly expanded the scope and efficiency of this transformation. youtube.com Similarly, the Sonogashira reaction enables the coupling of terminal alkynes with aryl halides, providing access to alkynyl-substituted indolines. mdpi.comnih.gov

| Reaction Name | Bond Formed | Coupling Partners | Typical Catalyst System | Reference |

|---|---|---|---|---|

| Heck Reaction | C-C (Aryl-Vinyl) | Aryl Halide + Alkene | Pd(0) complex (e.g., Pd(PPh₃)₄) + Base | sciencedaily.comnih.gov |

| Suzuki Coupling | C-C (Aryl-Aryl) | Aryl Halide + Organoboron Reagent | Pd(0) complex + Base | beilstein-journals.org |

| Buchwald-Hartwig Amination | C-N (Aryl-Amine) | Aryl Halide + Amine | Pd(0)/Pd(II) + Phosphine Ligand + Base | wikipedia.orgresearchgate.net |

| Sonogashira Coupling | C-C (Aryl-Alkynyl) | Aryl Halide + Terminal Alkyne | Pd(0) complex + Cu(I) salt + Base | mdpi.comnih.gov |

Transformations at the Indoline C-2 and C-3 Positions

While cross-coupling reactions modify the aromatic ring, significant efforts have also been directed toward the functionalization of the heterocyclic portion of the indoline nucleus, specifically at the C-2 and C-3 positions.

The C-2 position of the indoline ring can be activated for further reactions through the formation of 2-ylidene derivatives, such as those derived from 3,3-dimethylindolin-2-one. These intermediates serve as versatile synthons for constructing more complex heterocyclic systems. A facile and highly efficient method involves the reaction of ortho-nitrochalcones with a cyanide anion, which triggers a Michael addition followed by a cascade cyclization to produce 2-(3-oxoindolin-2-ylidene)acetonitriles. mdpi.com This transformation can be performed as a one-pot operation starting from ortho-nitroacetophenones and various aldehydes, demonstrating good tolerance for a variety of substituents. mdpi.com The resulting 2-alkylideneindolin-3-one moiety is a key structural feature in many biologically active compounds and can be further modified. mdpi.com

| Starting Materials | Key Reagent | Product Type | Reaction Feature | Reference |

|---|---|---|---|---|

| ortho-Nitrochalcones | KCN | (E)-2-(3-Oxoindolin-2-ylidene)-2-arylacetonitriles | Cascade Michael addition-cyclization | mdpi.com |

| Indolin-2-one, Cinnamaldehyde | Acetic Acid | 3-(phenyl)allylidene)indolin-2-one | Condensation reaction | nih.gov |

The creation of chiral centers within the indoline scaffold is of paramount importance for pharmaceutical applications. Asymmetric synthesis of C-2 substituted indolines has been a major focus of research. researchgate.net One powerful strategy is the kinetic resolution of racemic 2-substituted indolines. This can be achieved by deprotonation with a chiral base system, such as n-butyllithium complexed with the chiral ligand (-)-sparteine, followed by trapping the resulting configurationally stable organolithium intermediate with an electrophile. whiterose.ac.uknih.gov This method provides access to highly enantioenriched 2-aryl and 2,2-disubstituted indolines. nih.gov

Another prominent approach is the catalytic enantioselective reduction of 3H-indoles. Chiral Brønsted acids have been successfully employed as catalysts for the transfer hydrogenation of various indole derivatives using a Hantzsch ester as the hydrogen source, yielding optically active indolines with high enantioselectivities. organic-chemistry.org Furthermore, biocatalysis has emerged as a potent tool for stereoselective synthesis. acs.orgresearchgate.netacs.org Through directed evolution, variants of cytochrome P450 enzymes (such as P411) have been engineered to catalyze the intramolecular C(sp³)–H amination of organic azides, affording chiral indolines with excellent enantioselectivity. acs.orgnih.govnih.gov This enzymatic approach represents a new-to-nature reaction that builds complex chiral N-heterocycles from simple precursors. acs.orgnih.gov

| Method | Catalyst/Reagent | Key Transformation | Achieved Selectivity (er/ee) | Reference |

|---|---|---|---|---|

| Kinetic Resolution | n-BuLi / (-)-Sparteine | Asymmetric deprotonation-alkylation | er up to 90:10 | whiterose.ac.uknih.gov |

| Brønsted Acid Catalysis | Chiral Phosphoric Acid | Enantioselective reduction of 3H-indoles | up to 97% ee | organic-chemistry.org |

| Biocatalysis | Engineered Cytochrome P411 | Intramolecular C-H amination | er up to 99:1 | acs.orgacs.org |

| NHC Catalysis | N-Heterocyclic Carbene | Formal [4+2] annulation | Chiral C2-quaternary indolin-3-ones | acs.org |

Green Chemistry Principles in the Synthesis of 3,3-Dimethylindolin-5-amine Derivatives

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact through the use of safer solvents, renewable materials, and energy-efficient processes.

A significant advance in green synthesis is the reduction or elimination of volatile organic solvents. Water is an ideal solvent due to its low cost, non-flammability, and non-toxic nature. researchgate.net Efficient one-pot syntheses of indole derivatives have been developed in water, for example, using palladium nanoparticles confined within metal-organic frameworks (MOFs) as catalysts. acs.org Other syntheses of related heterocycles, such as isoindolines, have also been successfully performed in aqueous media. researchgate.net

Solvent-free, or solid-state, reactions offer another green alternative, often leading to higher reaction rates and simpler workups. The synthesis of bis(indolyl)methanes, for instance, can be conducted rapidly under solvent-free conditions using ceric ammonium nitrate (B79036) (CAN) as a catalyst. researchgate.net Similarly, indolizine (B1195054) derivatives have been synthesized under solvent-free conditions using a copper catalyst, aligning with the principles of green chemistry by enhancing reaction rates and simplifying the process. nih.gov Additionally, metal-free photocatalyzed methods for preparing substituted indolines have been developed, further contributing to greener synthetic routes. acs.orgnih.gov

The development of advanced catalysts is central to green chemistry, offering high efficiency, selectivity, and reusability. Nanomaterials are particularly effective due to their high surface-area-to-volume ratio, which enhances catalytic activity. aip.org Various nanoparticle-based catalysts have been employed for indole synthesis, including palladium nanoparticles for C-C coupling reactions in water acs.org, biosynthesized ZnO-CaO nanoparticles scientific.net, and magnetic iron oxide (Fe₃O₄) nanoparticles, which allow for easy catalyst recovery using an external magnet. aip.orgjsynthchem.com

Biocatalysis offers an environmentally benign alternative to traditional chemical catalysis, with reactions often proceeding under mild conditions and with high stereoselectivity. researchgate.net As mentioned previously, engineered enzymes have been developed to construct chiral indolines via intramolecular C-H amination. acs.orgacs.orgnih.gov These biocatalysts can be used as whole-cell systems, simplifying handling and enabling their application on a preparative scale. nih.gov The use of transaminases also represents a promising biocatalytic approach for preparing chiral amino compounds with excellent enantioselectivity and environmental friendliness. researchgate.net

| Catalyst Type | Catalyst Example | Reaction | Key Advantage | Reference |

|---|---|---|---|---|

| Nanomaterial | Pd nanoparticles in MIL-101 | One-pot indole synthesis | High activity and stability in water | acs.org |

| Nanomaterial | Magnetic Fe₃O₄ nanoparticles | Synthesis of 6H-Indolo[2,3-b]quinoxalines | Reusable, easy separation | aip.org |

| Nanomaterial | Biosynthesized ZnO-CaO NPs | Synthesis of indole derivatives | Eco-friendly catalyst, high efficiency | scientific.net |

| Biocatalyst | Engineered Cytochrome P411 | Chiral indoline synthesis | High enantioselectivity (er >99:1) | acs.orgacs.org |

Chemical Reactivity and Mechanistic Studies of 3,3 Dimethylindolin 5 Amine and Its Transformations

Reactivity of the Aryl Amine Moiety (e.g., Nucleophilicity, Basicity)

The exocyclic primary amine at the C-5 position is the most prominent functional group influencing the molecule's interactions. Its reactivity is largely defined by the lone pair of electrons on the nitrogen atom.

Table 1: Comparative Basicity of Representative Amines

| Compound | Structure | pKₐ of Conjugate Acid | Basicity |

| Cyclohexylamine | C₆H₁₁NH₂ | ~11.2 | Strong |

| Ammonia | NH₃ | ~9.25 | Moderate |

| Aniline (B41778) | C₆H₅NH₂ | ~4.6 | Weak |

| 3,3-Dimethylindolin-5-amine | C₁₀H₁₄N₂ | Estimated ~5.0 | Weak |

Note: The pKₐ for 3,3-Dimethylindolin-5-amine is an estimate based on the structure relative to aniline.

Nucleophilicity: The nucleophilicity of an amine generally correlates with its basicity. masterorganicchemistry.com The lone pair of electrons on the nitrogen allows it to act as a nucleophile, attacking electron-deficient centers. libretexts.org As a primary aromatic amine, the C-5 amino group of 3,3-Dimethylindolin-5-amine is a moderate nucleophile. It can participate in nucleophilic substitution and addition reactions, although its reactivity is tempered by the same resonance effects that decrease its basicity. libretexts.orgresearchgate.net It is more nucleophilic than highly hindered amines but less so than aliphatic primary amines. researchgate.net

Reaction Pathways Involving the Indoline (B122111) Heterocycle

The indoline ring system, with its secondary amine and gem-dimethyl substituted carbon, also presents several avenues for chemical transformation.

Electrophilic Aromatic Substitution: The primary amino group at C-5 is a powerful activating group and an ortho, para-director for electrophilic aromatic substitution. wikipedia.org This means that incoming electrophiles will preferentially add to the positions ortho (C-4 and C-6) and para (C-7, which is part of the fused ring) to the amine. Given the steric hindrance from the indoline ring, substitution at the C-4 and C-6 positions is most likely. Typical electrophilic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. The strong activation by the amino group often requires milder reaction conditions to prevent polysubstitution or side reactions.

Nucleophilic Substitution: The secondary amine within the indoline ring can act as a nucleophile, particularly after deprotonation by a strong base. libretexts.org It can react with alkyl halides in Sₙ2 reactions to form N-alkylated products. youtube.com However, direct nucleophilic substitution on the aromatic ring is generally difficult unless the ring is activated by strong electron-withdrawing groups, which are absent in this molecule. nih.gov

While specific rearrangement reactions for 3,3-Dimethylindolin-5-amine are not extensively documented, its structure allows for theoretical consideration of such transformations. For instance, if the primary amine were converted into a different functional group, such as an oxime, it could potentially undergo a Beckmann rearrangement under acidic conditions. masterorganicchemistry.com This reaction involves the migration of a group to an electron-deficient nitrogen atom to form an amide. masterorganicchemistry.com Similarly, conversion to a precursor for a nitrile imine could lead to complex rearrangements involving ring expansion or closure. researchgate.net

Oxidative Transformations: Aromatic amines are susceptible to oxidation, often leading to complex mixtures of colored products. Mild oxidation can lead to the formation of quinone-imine structures. The secondary amine of the indoline ring can also be oxidized. A common transformation for cyclic amines is the oxidation of the C-H bond adjacent to the nitrogen to form a lactam, which would convert the indoline to an oxindole (B195798) derivative. strath.ac.uk

Reductive Transformations: The aromatic ring of the indoline system is relatively resistant to reduction. However, under forcing conditions, such as high-pressure catalytic hydrogenation with catalysts like rhodium or ruthenium, the benzene (B151609) ring can be reduced to a cyclohexane (B81311) ring.

Reaction Kinetics and Thermodynamic Considerations

Specific kinetic and thermodynamic data for reactions involving 3,3-Dimethylindolin-5-amine are scarce. However, general principles can be applied.

Kinetics: The rates of electrophilic aromatic substitution are significantly increased by the activating amino group, which stabilizes the intermediate carbocation (the sigma complex), thereby lowering the activation energy of the rate-determining step. For nucleophilic reactions involving the amine, the reaction rate will depend on factors such as the strength of the electrophile, steric hindrance around the nitrogen atom, and the solvent. Kinetic studies on similar amine reactions show that factors like temperature and catalyst concentration can significantly influence reaction rates and product yields. semanticscholar.org

Thermodynamics: The basicity of the amine is a thermodynamic property governed by the equilibrium of its reaction with an acid. The position of this equilibrium is described by the pKₐ of the conjugate acid. Most reactions of the amine, such as alkylation or acylation, are thermodynamically favorable, resulting in the formation of stable covalent bonds. The thermodynamic parameters for reactions involving trialkylamines have been studied, showing that activation enthalpies and entropies are consistent across different chain lengths for certain reactions. researchgate.net

Mechanistic Investigations of Novel Synthetic Routes

The synthesis of 3,3-Dimethylindolin-5-amine can be approached through several mechanistic pathways. A common and reliable method for introducing an amino group onto an aromatic ring is through the reduction of a nitro group.

Proposed Synthetic Route: Nitration and Reduction

Synthesis of 3,3-Dimethylindoline (B1314585): This precursor can be synthesized through various methods, often involving the cyclization of an appropriate N-substituted 2-phenylethylamine derivative.

Nitration of 3,3-Dimethylindoline: The indoline is subjected to electrophilic nitration using a mixture of nitric acid and sulfuric acid. The secondary amine in the indoline ring is an ortho, para-director. This will lead to the formation of 3,3-dimethyl-5-nitroindoline (B1320055) and 3,3-dimethyl-7-nitroindoline. The desired 5-nitro isomer would need to be separated.

Reduction of the Nitro Group: The separated 3,3-dimethyl-5-nitroindoline is then reduced to the target amine. This transformation is typically achieved using reagents like tin (Sn) or iron (Fe) in acidic medium (e.g., HCl), or through catalytic hydrogenation with catalysts such as Palladium on carbon (Pd/C) and a hydrogen source.

The mechanism of the reduction with Sn/HCl involves a series of single-electron transfers from the metal to the nitro group, with protonation steps occurring in the acidic medium, ultimately leading to the formation of the amine and water.

Other novel synthetic approaches could involve domino reactions, which allow for the construction of complex heterocyclic systems in a single step from simple starting materials. researchgate.net For example, a suitably substituted aniline could undergo a series of intramolecular reactions to form the indoline ring system. luc.edu

Advanced Spectroscopic and Structural Elucidation of 3,3 Dimethylindolin 5 Amine and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment (e.g., ¹H NMR, ¹³C NMR, 2D NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of organic molecules. For 3,3-Dimethylindolin-5-amine, a combination of 1D and 2D NMR techniques provides an unambiguous assignment of all proton and carbon signals.

¹H NMR Spectroscopy: The proton NMR spectrum of 3,3-Dimethylindolin-5-amine is expected to show distinct signals corresponding to each unique proton environment. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Due to the electron-donating nature of the amino group at C5, the proton at C4 would likely appear as a doublet, the proton at C6 as a doublet of doublets, and the proton at C7 as a doublet. The primary amine (-NH₂) protons would typically appear as a broad singlet. The aliphatic region would be characterized by a singlet for the two equivalent methyl groups at the C3 position and another singlet for the methylene (B1212753) (-CH₂-) protons at the C2 position.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. openstax.org For 3,3-Dimethylindolin-5-amine, eight distinct carbon signals are anticipated. The chemical shifts are influenced by the hybridization and the electronic environment. libretexts.org The quaternary carbon C3 bearing the two methyl groups would appear in the aliphatic region, as would the methylene carbon C2 and the methyl group carbons. The aromatic carbons would resonate at lower field, with their specific shifts influenced by the amino substituent and the fused heterocyclic ring. The carbon atom attached to the nitrogen of the amino group (C5) is expected to be significantly shielded compared to the other aromatic carbons.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3,3-Dimethylindolin-5-amine

| Atom | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity (¹H) |

| C2-H₂ | ~3.3 | ~56 | Singlet |

| C3 | - | ~45 | - |

| C3-(CH₃)₂ | ~1.3 | ~28 | Singlet |

| C4-H | ~6.6 | ~115 | Doublet |

| C5-NH₂ | ~3.5 (broad) | ~140 | Singlet |

| C6-H | ~6.5 | ~114 | Doublet of Doublets |

| C7-H | ~7.0 | ~128 | Doublet |

| C3a | - | ~150 | - |

| C7a | - | ~130 | - |

Note: These are predicted values based on typical chemical shifts for similar structural motifs. Actual experimental values may vary.

2D NMR Techniques: To confirm the assignments made from 1D spectra, 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are employed. A COSY spectrum would show correlations between the coupled aromatic protons (H4, H6, and H7), confirming their connectivity. An HSQC spectrum would correlate each proton signal with its directly attached carbon, allowing for the definitive assignment of the carbon signals based on the already assigned proton spectrum.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of 3,3-Dimethylindolin-5-amine would be characterized by absorption bands corresponding to the vibrations of its specific bonds. spectroscopyonline.comdocbrown.info

The most prominent features are expected to be from the primary amino group (-NH₂). This group typically shows a pair of medium-intensity absorption bands in the region of 3400-3250 cm⁻¹ corresponding to the asymmetric and symmetric N-H stretching vibrations. spectroscopyonline.com An N-H bending (scissoring) vibration is also expected around 1650-1580 cm⁻¹.

The aromatic part of the molecule will give rise to C-H stretching vibrations just above 3000 cm⁻¹ and C=C stretching vibrations within the 1600-1450 cm⁻¹ region. The C-N stretching vibration of the aromatic amine is typically observed as a strong band in the 1335-1250 cm⁻¹ range. The aliphatic C-H stretching of the methyl and methylene groups will appear in the 2960-2850 cm⁻¹ region. The gem-dimethyl group may also show a characteristic doublet around 1380-1365 cm⁻¹ due to bending vibrations.

Interactive Data Table: Characteristic IR Absorption Bands for 3,3-Dimethylindolin-5-amine

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| Primary Amine (N-H) | Asymmetric & Symmetric Stretch | 3400 - 3250 (two bands) | Medium |

| Primary Amine (N-H) | Bending (Scissoring) | 1650 - 1580 | Medium-Strong |

| Aromatic C-H | Stretching | 3100 - 3000 | Medium-Weak |

| Aliphatic C-H | Stretching | 2960 - 2850 | Strong |

| Aromatic C=C | Stretching | 1600 - 1450 | Medium |

| Aromatic C-N | Stretching | 1335 - 1250 | Strong |

| gem-Dimethyl | Bending | ~1380 & ~1365 | Medium |

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) provides information about the molecular weight and the fragmentation pattern of a molecule, which aids in its structural elucidation. For 3,3-Dimethylindolin-5-amine (C₁₀H₁₄N₂), the molecular weight is 162.23 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at an m/z (mass-to-charge ratio) of 162. According to the nitrogen rule, a molecule with an even number of nitrogen atoms will have an even nominal molecular weight.

The fragmentation of indoline (B122111) derivatives is influenced by the stability of the resulting ions. A characteristic fragmentation pathway for 3,3-Dimethylindolin-5-amine is the alpha-cleavage, which involves the loss of one of the methyl groups from the C3 position. libretexts.orgyoutube.com This would result in a prominent peak at m/z 147 (M-15), corresponding to the loss of a methyl radical (•CH₃). This fragment is stabilized by the resulting tertiary carbocation adjacent to the nitrogen atom. Further fragmentation of the aromatic ring and loss of small neutral molecules like HCN could also be observed.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for 3,3-Dimethylindolin-5-amine

| m/z Value | Proposed Fragment | Description |

| 162 | [C₁₀H₁₄N₂]⁺ | Molecular Ion (M⁺) |

| 147 | [C₉H₁₁N₂]⁺ | Loss of a methyl radical (•CH₃) via alpha-cleavage |

| 132 | [C₈H₈N₂]⁺ | Further fragmentation, possibly loss of another methyl group |

| 117 | [C₈H₇N]⁺ | Loss of the amino group and rearrangement |

X-ray Crystallography for Absolute Configuration and Solid-State Structure

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. researchgate.netmdpi.com While a specific crystal structure for 3,3-Dimethylindolin-5-amine is not publicly available, the analysis of related indole (B1671886) and indoline derivatives allows for a prediction of its solid-state characteristics. mdpi.commdpi.com

A single crystal X-ray diffraction study would reveal precise bond lengths, bond angles, and torsion angles. For 3,3-Dimethylindolin-5-amine, this would confirm the near-planarity of the indoline ring system and the tetrahedral geometry of the sp³-hybridized C3 carbon.

Chiroptical Spectroscopy for Enantiomeric Purity Assessment (if applicable for chiral derivatives)

The parent molecule, 3,3-Dimethylindolin-5-amine, is achiral as it does not possess a stereogenic center and has a plane of symmetry. Therefore, it does not exhibit chiroptical properties such as optical rotation or circular dichroism.

However, derivatives of 3,3-Dimethylindolin-5-amine can be synthesized to be chiral. For instance, if one of the methyl groups at the C3 position were replaced with a different substituent, C3 would become a stereogenic center. For such chiral derivatives, chiroptical spectroscopy becomes a vital tool for assessing enantiomeric purity and determining the absolute configuration. nih.govnih.gov

Electronic Circular Dichroism (ECD) and Vibrational Circular Dichroism (VCD) are techniques that measure the differential absorption of left and right circularly polarized light. rsc.org An enantiomerically pure sample of a chiral indoline derivative would produce a characteristic ECD spectrum with positive or negative Cotton effects, which is a mirror image of the spectrum of its enantiomer. The intensity of the CD signal is directly proportional to the enantiomeric excess (ee) of the sample. By comparing the experimental ECD spectrum with spectra predicted by quantum chemical calculations, the absolute configuration (R or S) of the chiral center can often be determined. rsc.org

Computational and Theoretical Investigations of 3,3 Dimethylindolin 5 Amine

Quantum Chemical Calculations (e.g., DFT for Electronic Structure and Reactivity Prediction)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in exploring the electronic structure and predicting the reactivity of molecules like 3,3-Dimethylindolin-5-amine. DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), would be used to optimize the molecular geometry and calculate various electronic properties.

Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap generally suggests higher reactivity.

Furthermore, these calculations can generate an electrostatic potential (ESP) map, which illustrates the charge distribution across the molecule. This map helps in identifying nucleophilic (electron-rich) and electrophilic (electron-poor) sites, thereby predicting how the molecule might interact with other reagents. For 3,3-Dimethylindolin-5-amine, the amino group (-NH2) is expected to be a primary site for electrophilic attack due to the lone pair of electrons on the nitrogen atom.

Table 1: Predicted Electronic Properties of 3,3-Dimethylindolin-5-amine (Hypothetical DFT Data)

| Parameter | Predicted Value (Arbitrary Units) | Significance |

|---|---|---|

| HOMO Energy | -5.2 eV | Electron-donating ability |

| LUMO Energy | 1.8 eV | Electron-accepting ability |

| HOMO-LUMO Gap | 7.0 eV | Chemical reactivity and stability |

Molecular Modeling and Docking Studies for Molecular Interactions

Molecular modeling and docking studies are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These studies are particularly valuable in drug discovery for understanding how a ligand, such as 3,3-Dimethylindolin-5-amine, might interact with a biological target, typically a protein or a nucleic acid.

In a typical docking study, a 3D model of 3,3-Dimethylindolin-5-amine would be placed into the binding site of a target protein. The software then explores various possible conformations and orientations of the ligand within the binding site, calculating the binding affinity for each pose. The results are often expressed as a docking score, which estimates the binding free energy. A lower (more negative) score generally indicates a more favorable binding interaction.

The interactions stabilizing the ligand-protein complex can be analyzed in detail, including hydrogen bonds, hydrophobic interactions, and van der Waals forces. For 3,3-Dimethylindolin-5-amine, the amino group would be a likely candidate for forming hydrogen bonds with amino acid residues in the binding pocket of a target protein.

Prediction of Spectroscopic Parameters

Computational methods can predict various spectroscopic parameters, which can be compared with experimental data to confirm the structure of a molecule. For 3,3-Dimethylindolin-5-amine, theoretical calculations can provide valuable information for its characterization.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. These predicted chemical shifts can aid in the assignment of experimental NMR spectra.

Vibrational Spectroscopy (IR and Raman): The vibrational frequencies of the molecule can be computed, corresponding to the peaks observed in Infrared (IR) and Raman spectra. These calculations can help in assigning the vibrational modes to specific functional groups and motions within the molecule.

Table 2: Predicted Spectroscopic Data for 3,3-Dimethylindolin-5-amine (Hypothetical)

| Spectroscopy | Parameter | Predicted Value |

|---|---|---|

| ¹H NMR | Chemical Shift (ppm) of -NH₂ protons | 3.5 - 4.5 |

| ¹³C NMR | Chemical Shift (ppm) of C-NH₂ carbon | 140 - 150 |

Conformational Analysis and Stereochemical Insights

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For 3,3-Dimethylindolin-5-amine, the five-membered indoline (B122111) ring has a degree of flexibility. Computational methods can be used to identify the most stable conformers (those with the lowest energy) and the energy barriers between them.

By performing a potential energy surface scan, where the geometry of the molecule is systematically changed (e.g., by rotating a specific bond), the various low-energy conformations can be identified. This analysis provides insights into the molecule's flexibility and the relative populations of different conformers at a given temperature. As 3,3-Dimethylindolin-5-amine does not have a chiral center, stereochemical considerations are less complex, but the orientation of the amino group relative to the indoline ring system is of conformational interest.

Theoretical Studies on Reaction Mechanisms and Transition States

Theoretical chemistry can be employed to elucidate the mechanisms of chemical reactions involving 3,3-Dimethylindolin-5-amine. By modeling the reaction pathway, it is possible to identify the transition states, which are the highest energy points along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction, which in turn governs the reaction rate.

For instance, the reactivity of the amino group in reactions such as acylation or alkylation could be studied. Computational models would map out the energy profile of the reaction, from reactants to products, through the transition state. This provides a detailed understanding of the reaction's feasibility and the factors that influence its outcome. Such studies are crucial for optimizing synthetic routes and understanding the chemical behavior of the compound.

Research Applications in Organic Synthesis and Chemical Biology

3,3-Dimethylindolin-5-amine as a Versatile Building Block in Complex Molecule Synthesis

The inherent reactivity of the 5-amino group and the aromatic nature of the indoline (B122111) ring system position 3,3-dimethylindolin-5-amine as a strategic precursor in the synthesis of diverse and complex molecules. Its structural features can be exploited to generate intricate polycyclic systems and incorporate them into larger supramolecular assemblies.

Precursors to Polycyclic Heterocyclic Systems

The indoline nucleus is a foundational element for the synthesis of more complex, N-fused polycyclic indolines which are prevalent in biologically active natural products. researchgate.netnih.gov Synthetic strategies often involve cascade reactions, where a precursor molecule undergoes a series of intramolecular transformations to build the final polycyclic structure. For instance, a common approach involves the reduction of a nitro group to an amine, which then participates in a subsequent dearomatizing cyclization to form new rings fused to the indoline core. researchgate.net

The amine functionality of 3,3-dimethylindolin-5-amine can act as a nucleophile, attacking electrophilic centers to initiate cyclization cascades. Various catalytic systems, including those based on copper or Brønsted acids, can facilitate these dearomatizing cyclizations. researchgate.net Furthermore, the indoline scaffold can participate in formal cycloaddition reactions, such as [3+2] and [4+2] annulations, with other reagents to construct structurally rigid tricyclic subunits, including pyrroloindoline systems. acs.org These methods provide access to complex polycyclic frameworks that are challenging to synthesize through other means. acs.orgnih.gov The synthesis of such systems is of significant interest due to their potential as pharmaceutical agents. nih.gov

Integration into Supramolecular Architectures

Supramolecular chemistry involves the design and synthesis of large, well-organized molecular assemblies through non-covalent interactions. Building blocks based on heterocyclic scaffolds like 1,3,5-triazine (B166579) are frequently used to construct oligomers, macrocycles, and dendrimers for applications in chemical biology and materials science. nih.gov Similarly, the rigid structure and functional handles of indoline derivatives allow for their incorporation into larger, ordered structures.

Indole-based macrocycles, for example, have been synthesized through the cyclization of indole (B1671886) units with linkers like paraformaldehyde. mdpi.com These macrocycles can adopt specific conformations, such as petal-like structures, and their cavities can be utilized for molecular recognition and encapsulation. mdpi.com The amino group on 3,3-dimethylindolin-5-amine provides a convenient point for covalent attachment to other molecular components, enabling its integration into complex supramolecular architectures like mechanically interlocked molecules or functional polymers. rsc.org

Development of Chemical Probes and Research Tools

The unique structural and electronic properties of the indoline scaffold make it an excellent foundation for the development of chemical probes and research tools. By functionalizing the 3,3-dimethylindolin-5-amine core, particularly at the amino group, with reporter moieties such as fluorophores, researchers can create molecules designed to investigate complex biological processes.

Design and Synthesis of Indoline-Based Chemical Probes

The synthesis of indoline-based chemical probes often begins with the modification of the core structure to introduce functionalities for sensing or labeling. The 5-amino group is a prime site for derivatization. For example, it can be acylated or alkylated to attach linker groups or reporter molecules. A common strategy involves converting the amine into an amide by reacting it with an activated carboxylic acid, such as one bearing a fluorophore. rsc.org

In one synthetic approach, a precursor like 5-nitroindoline (B147364) can be functionalized at the N-1 position, followed by reduction of the nitro group to yield the corresponding 5-aminoindoline. nih.govresearchgate.net This amine can then undergo further reactions, like reductive amination with an aldehyde, to introduce diverse substituents. nih.gov This modular approach allows for the creation of a library of probes with varied properties, tailored for specific biological targets or imaging applications. nih.gov For instance, indole derivatives have been designed and synthesized as anti-tubulin agents that target the colchicine (B1669291) binding site. nih.gov

Application of Probes in Mechanistic Biological Studies

Indoline-based probes are valuable tools for elucidating biological mechanisms, including visualizing enzyme activity and identifying molecular targets. rsc.orgthermofisher.com

Enzyme Activity Visualization: Fluorescent probes can be designed to be "activatable," meaning their fluorescence is quenched or shifted until they interact with a specific enzyme. rsc.orgmdpi.com An indoline-based probe could be synthesized with a substrate moiety for a particular enzyme attached in a way that quenches the fluorescence of an appended fluorophore. Upon enzymatic cleavage of the substrate, the fluorophore is released or its electronic environment is altered, leading to a detectable change in fluorescence. nih.govmdpi.com This allows for the real-time, non-invasive imaging of endogenous enzyme activity within living cells and organisms. nih.gov

Molecular Target Identification: Identifying the protein targets of bioactive small molecules is a major challenge in drug discovery. nih.gov Fully functionalized indoline-based probes, equipped with both a photoreactive group and a clickable handle (like an alkyne), can be used for this purpose. nih.gov The probe is introduced to living cells, where it binds to its protein targets. UV irradiation then permanently crosslinks the probe to its binding partners. After cell lysis, the alkyne handle is used to attach a reporter tag (e.g., biotin (B1667282) or a fluorophore) via click chemistry, allowing for the enrichment and subsequent identification of the target proteins by mass spectrometry. nih.govnih.gov This chemoproteomic strategy enables the global assessment of small-molecule-protein interactions in a native cellular context. nih.gov

Fluorescent Indoline Derivatives in Research Applications

The indole ring system is inherently fluorescent, and its photophysical properties can be fine-tuned through chemical modification. acs.orgmdpi.com This makes indoline derivatives attractive scaffolds for developing fluorescent probes for a wide range of research applications. mdpi.com

Derivatives of 3,3-dimethylindole have been synthesized and explored for applications as pH sensors and components of molecular logic gates. mdpi.commdpi.comgoogle.com The fluorescence of these compounds can be sensitive to the polarity of their environment, a property known as solvatochromism. mdpi.com This sensitivity allows them to be used to probe the local environment within cells or other complex systems.

By conjugating the indoline scaffold with other aromatic systems or dyes, researchers have created novel fluorescent molecules with enhanced properties, such as large Stokes shifts and high quantum yields. mdpi.comacs.org For example, pyrano[3,2-f] and [2,3-g]indoles exhibit quantum yields as high as 89%. mdpi.com These high-performance dyes are used for applications such as fluorescently labeling biomolecules and in vivo imaging. nih.govsciforum.net The table below summarizes the photophysical properties of representative fluorescent indole derivatives, highlighting their utility in various research contexts.

| Compound Class | Excitation (λex, nm) | Emission (λem, nm) | Quantum Yield (Φ) | Application Note |

|---|---|---|---|---|

| Pyrano[3,2-f]indole | 355-400 | 480-540 | 0.30 - 0.89 | High quantum yield, large Stokes shift, sensitive to solvent polarity. mdpi.com |

| Aminopyridine Derivative | 390 | 480 | 0.35 - 0.43 | Functions as a pre-fluorescent probe activated by click chemistry. mdpi.com |

| 4-Cyanotryptophan | ~350 | 430 (in buffer) | Not specified | Exhibits a bathochromic shift relative to natural tryptophan, allowing selective excitation. functmaterials.org.ua |

| Indole Hemicyanine Dye | >600 | >650 | Not specified | Long wavelength absorption/emission avoids cellular autofluorescence. google.com |

| Indolizino[3,4,5-ab]isoindole | 450-500 | 470-550 | up to 0.90 | Very high luminescence quantum yield. acs.org |

Catalysis and Ligand Design Research

The indoline scaffold is a recurring motif in the design of ligands for transition metal catalysis and as a foundational structure in organocatalysis. The specific substitution pattern of 3,3-Dimethylindolin-5-amine, featuring a gem-dimethyl group at the C3 position and an amino group at the C5 position, offers distinct steric and electronic properties that are of interest in the development of novel catalytic systems. Research in this area explores how these features can be harnessed to influence the efficiency, selectivity, and scope of various chemical transformations.

Indoline Derivatives as Ligands in Transition Metal Catalysis

Indoline derivatives have been successfully employed as ligands in a variety of transition metal-catalyzed reactions. The nitrogen atom of the indoline ring can coordinate to a metal center, and the substituents on the aromatic ring and the heterocyclic core can be modified to fine-tune the ligand's steric and electronic environment. This adaptability allows for the creation of ligands that can stabilize the metal catalyst and influence the outcome of the catalytic cycle.

The presence of the 5-amino group in 3,3-Dimethylindolin-5-amine introduces an additional coordination site, enabling the formation of bidentate or polydentate ligands. Such chelation can enhance the stability of the resulting metal complexes. Furthermore, the amino group can be readily derivatized to introduce other functionalities, expanding the potential for ligand diversity. For instance, the amino group can be converted into amides, imines, or phosphines, each offering different coordination properties and steric demands.

The gem-dimethyl group at the C3 position provides steric bulk in proximity to the coordinating nitrogen atom. This steric hindrance can be advantageous in asymmetric catalysis, where it can create a chiral pocket around the metal center, thereby influencing the enantioselectivity of a reaction. While specific studies on the application of 3,3-Dimethylindolin-5-amine as a ligand are not extensively documented in publicly available research, the structural motifs present in the molecule are analogous to those found in successful ligand scaffolds.

Below is a table summarizing potential coordination modes of ligands derived from 3,3-Dimethylindolin-5-amine with transition metals:

| Ligand Type | Potential Coordination Sites | Potential Metal Partners | Potential Catalytic Applications |

| Unmodified 3,3-Dimethylindolin-5-amine | Indoline Nitrogen, Amino Nitrogen | Palladium, Rhodium, Iridium, Copper | Cross-coupling reactions, Hydrogenation |

| Schiff Base Derivatives (from 5-amino group) | Indoline Nitrogen, Imine Nitrogen | Ruthenium, Iron, Cobalt | Oxidation, Reduction |

| Phosphine (B1218219) Derivatives (from 5-amino group) | Indoline Nitrogen, Phosphorus | Nickel, Platinum, Gold | C-H activation, Asymmetric allylic alkylation |

Role of the Indolinamine Scaffold in Organocatalysis

The indolinamine scaffold, which is present in 3,3-Dimethylindolin-5-amine, is a valuable framework in the field of organocatalysis. Chiral amines are widely used as catalysts for a variety of asymmetric transformations, often proceeding through enamine or iminium ion intermediates. The indoline nitrogen can act as a Lewis base, while the 5-amino group can be part of a more complex hydrogen-bonding network or serve as a handle for the attachment of other catalytic moieties.

The rigid bicyclic structure of the indoline core, combined with the steric bulk of the gem-dimethyl group, can create a well-defined chiral environment when a chiral center is introduced into the molecule. This is crucial for achieving high levels of stereocontrol in organocatalytic reactions. For example, derivatives of 3,3-Dimethylindolin-5-amine could be resolved into their enantiomers or functionalized with chiral auxiliaries to generate effective asymmetric organocatalysts.

While specific examples of organocatalysis employing 3,3-Dimethylindolin-5-amine are not prevalent in the literature, the structural characteristics of the molecule suggest its potential in several types of organocatalytic reactions.

The following table outlines potential applications of chiral derivatives of 3,3-Dimethylindolin-5-amine in organocatalysis:

| Reaction Type | Potential Role of the Indolinamine Scaffold | Potential Substrates |

| Michael Addition | Enamine formation with aldehydes or ketones | α,β-Unsaturated carbonyls, nitroalkenes |

| Aldol Reaction | Enamine formation with ketones | Aldehydes |

| Mannich Reaction | Iminium ion formation with aldehydes | Imines |

| Diels-Alder Reaction | Lewis base activation of dienophiles | Dienes and dienophiles |

Further research into the synthesis of chiral derivatives of 3,3-Dimethylindolin-5-amine and their application in both transition metal catalysis and organocatalysis is needed to fully explore the potential of this chemical compound.

Future Directions and Emerging Research Avenues

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of indoline (B122111) derivatives has traditionally relied on methods that are now being re-evaluated in the context of environmental consciousness. beilstein-journals.org The future of synthesizing 3,3-Dimethylindolin-5-amine and its analogues lies in the development of greener, more efficient, and sustainable methodologies. tandfonline.com Conventional methods are increasingly being replaced by approaches that utilize microwave irradiation, water as a solvent, ionic liquids, and solid acid catalysts to minimize environmental impact. openmedicinalchemistryjournal.com

Key areas of development include:

Photocatalysis: Visible-light-driven reactions offer a metal-free and environmentally benign approach to constructing substituted indolines through processes like decarboxylative radical arylation. nih.gov

Reusable Catalysts: The use of magnetic carbon nitride nanosheets and other reusable catalysts provides an eco-friendly and economical route for synthesizing complex heterocyclic systems derived from indoles. openmedicinalchemistryjournal.comjsynthchem.com

Multicomponent Reactions: Innovative two-step, one-pot multicomponent reactions are being developed to assemble the indole (B1671886) core from readily available starting materials under mild, metal-free conditions, using benign solvents like ethanol. rsc.org

Flow Chemistry: Continuous flow processes are being explored to improve reaction efficiency, safety, and scalability for the synthesis of indole and indoline derivatives. beilstein-journals.org

| Methodology | Description | Advantages | Relevant Research Focus |

|---|---|---|---|

| Photocatalyzed Radical Cyclization | Utilizes visible light to generate radicals, initiating cyclization to form the indoline ring. nih.gov | Green, metal-free, tolerates a wide range of functional groups. nih.gov | Synthesis of functionally diverse indolines. nih.gov |

| Microwave-Assisted Synthesis | Employs microwave irradiation to accelerate reactions. tandfonline.com | Rapid, efficient, environmentally friendly. tandfonline.com | Greener synthesis of various indole scaffolds. tandfonline.com |

| Reusable Catalysis | Involves catalysts, such as magnetic nanoparticles, that can be easily recovered and reused. jsynthchem.com | Cost-effective, reduces catalyst waste, high stability. jsynthchem.com | One-pot synthesis of spiro[indole-quinazoline] derivatives. jsynthchem.com |

| Multicomponent Reactions in Green Solvents | Combines three or more reactants in a single step using environmentally benign solvents like water or ethanol. openmedicinalchemistryjournal.comrsc.org | High atom economy, operational simplicity, reduced waste. rsc.org | De novo assembly of the indole core. rsc.org |

Exploration of Undiscovered Reactivity Patterns and Transformations

While the fundamental reactivity of the indoline core is well-understood, the unique substitution of 3,3-Dimethylindolin-5-amine offers opportunities to explore novel chemical transformations. A significant challenge and area of focus is the selective C(sp³)–H functionalization of the indoline scaffold, which allows for direct modification without the need for pre-functionalized starting materials. chemrxiv.org

Emerging research avenues in this area include:

Enzymatic and Biocatalytic C–H Functionalization: Engineered enzymes, such as iron-based CYP119 catalysts, are being used for regio- and stereoselective C(sp³)–H functionalization of N-substituted indolines via carbene transfer. chemrxiv.org This approach provides a highly efficient and selective route to diversify the indoline structure. chemrxiv.org

Dearomatization Reactions: Novel strategies are being developed to dearomatize the indole nucleus to construct three-dimensional indoline scaffolds, moving beyond traditional electrophilic substitutions. researchgate.net

Tandem Reactions: The development of one-pot tandem processes, such as iridium-catalyzed dehydrogenation/C–H silylation, enables the efficient conversion of simple indolines into more complex, functionalized indole products. researchgate.net

Radical-Mediated Pathways: Investigations into radical-mediated C–H functionalization pathways are providing new insights into reaction mechanisms and enabling the development of novel transformations for creating diverse indoline-containing scaffolds. chemrxiv.org

These explorations will expand the synthetic toolkit available to chemists, allowing the 3,3-dimethylindolin-5-amine core to be elaborated into a wider array of complex molecules with potentially novel properties.

Advanced Computational Approaches for Predictive Design

The integration of computational chemistry into the research workflow is revolutionizing the design of novel molecules. indexcopernicus.com For derivatives of 3,3-Dimethylindolin-5-amine, in silico techniques can accelerate the discovery process by predicting molecular properties, binding affinities, and potential biological activities before committing to laborious and expensive synthesis. indexcopernicus.comtandfonline.com

Key computational strategies include:

Molecular Docking: This technique is used to predict the binding orientation of small molecules to their protein targets, helping to validate experimental findings and understand structure-activity relationships (SARs). tandfonline.commdpi.com For instance, docking studies have been used to investigate how methoxy-substituted indole curcumin (B1669340) derivatives bind to key protein targets like GSK-3β and EGFR. mdpi.com

ADMET Profiling: In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial in early-stage drug discovery. indexcopernicus.com Tools like SwissADME can assess pharmacokinetic profiles, bioavailability, and drug-likeness, helping to prioritize candidates with favorable properties. indexcopernicus.com

Quantum Mechanics (QM) and DFT Studies: Density Functional Theory (DFT) and other QM methods are employed to understand electronic structure, reaction mechanisms, and regioselectivity in nucleophilic additions to indole-derived intermediates like indolynes. nih.govmdpi.com These studies provide a predictive model for reaction outcomes. nih.gov

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a molecule's biological activity, guiding the rational design of new derivatives with enhanced potency and selectivity. frontiersin.org

By leveraging these computational tools, researchers can design novel 3,3-Dimethylindolin-5-amine derivatives with tailored properties for specific applications in medicine and materials science, thereby reducing the trial-and-error nature of traditional chemical synthesis. frontiersin.org

Integration with High-Throughput Screening for Material Science and Chemical Biology Research

High-Throughput Screening (HTS) is a powerful methodology for rapidly evaluating large libraries of chemical compounds for a specific biological activity or material property. nih.govdrugtargetreview.com The 3,3-Dimethylindolin-5-amine scaffold is an ideal starting point for creating diverse compound libraries for HTS campaigns. ku.edu

Future integration of this scaffold with HTS will likely focus on:

Library Synthesis: Developing efficient and automated solid-phase or solution-phase synthesis methods to generate large, diverse libraries of 3,3-dimethylindoline (B1314585) derivatives. nih.gov These libraries can be designed to maximize chemical space coverage and include drug-like properties. ku.eduembl.org

Assay Development: Designing robust and sensitive HTS assays to screen these libraries. nih.gov This includes biochemical assays targeting enzymes or receptors, as well as cell-based assays that measure complex cellular phenotypes. chemdiv.comaxcelead-us.com

Materials Discovery: Screening indoline-based libraries for novel properties relevant to materials science, such as photochromism, fluorescence, or applications in organic electronics. Modified spirooxazines containing an indoline moiety, for example, have been studied for their photochromic behavior and coordination with metal ions. researchgate.net

Chemical Biology: Using HTS to identify "hit" compounds from indoline libraries that modulate specific biological pathways. drugtargetreview.comchemdiv.com These hits serve as starting points for the development of new therapeutic agents or chemical probes to study biological processes. drugtargetreview.com

The combination of combinatorial chemistry centered on the 3,3-Dimethylindolin-5-amine core and advanced HTS technologies will significantly accelerate the discovery of new functional molecules. axcelead-us.com

| Stage | Description | Key Considerations | Technologies Used |

|---|---|---|---|

| 1. Library Generation | Synthesis of a diverse collection of compounds based on the 3,3-dimethylindoline scaffold. nih.gov | Structural diversity, purity, drug-like properties (Lipinski's Rule of Five). ku.edu | Combinatorial chemistry, automated synthesis platforms. nih.gov |

| 2. Assay Development | Creation of a robust and automated assay to measure the desired biological or material property. axcelead-us.com | Sensitivity, reproducibility, compatibility with automation. nih.gov | Fluorescence, luminescence, absorbance, TR-FRET, AlphaScreen. enamine.net |

| 3. HTS Campaign | Screening the entire library against the target assay. embl.org | Minimizing false positives/negatives, data management. drugtargetreview.comnih.gov | Robotics, automated liquid handlers, multi-mode plate readers. chemdiv.com |

| 4. Hit Validation & Follow-Up | Confirming the activity of initial hits and establishing structure-activity relationships (SAR). chemdiv.com | Potency (IC50/EC50), selectivity, mechanism of action. embl.org | Secondary assays, medicinal chemistry, computational modeling. chemdiv.com |